Benzenesulfonamide, 4-amino-N-5-isoxazolyl-
Overview
Description
“Benzenesulfonamide, 4-amino-N-5-isoxazolyl-” is also known as Sulfamethoxazole . It is a bacteriostatic antibiotic, belonging to the class of sulfonamides . It has an empirical formula of C10H11N3O3S and a molecular weight of 253.28 .
Molecular Structure Analysis
The molecular formula of “Benzenesulfonamide, 4-amino-N-5-isoxazolyl-” is C10H11N3O3S . It has a monoisotopic mass of 276.041321 Da .Scientific Research Applications
Photochemical Decomposition
Sulfamethoxazole, a compound related to 4-amino-N-5-isoxazolyl-benzenesulfonamide, demonstrates significant photolability in acidic aqueous solutions, leading to various photoproducts. The major photoproduct, resulting from the photoisomerization of the isoxazole ring, exhibits potential in further photochemical studies due to its distinct imido tautomeric form and other derivative products like sulfanilic acid and aniline (Wei Zhou & D. Moore, 1994).
Enzyme Inhibition for Therapeutic Applications
The compound and its derivatives have been explored for their inhibitory effects on carbonic anhydrase (CA) isoforms, with potential implications for therapeutic applications targeting conditions such as glaucoma and neuropathic pain. Specifically, certain isoxazole-containing sulfonamides have shown excellent inhibitory activity against human CA II and CA VII isoforms, suggesting their utility in developing treatments for these conditions (C. Altug et al., 2017).
Structural and Molecular Analysis
Studies on compounds like 4-amino-N-5-methylisoxazolyl-benzenesulfonamide have provided insights into hydrogen-bonding patterns and molecular geometry, contributing to a better understanding of their chemical behavior and potential applications in designing more effective sulfonamide-based compounds (A. Subashini et al., 2007).
Antagonistic Properties and Drug Development
Research has identified certain benzenesulfonamide derivatives as potent antagonists for specific receptors, which is pivotal for the development of new drugs targeting cardiovascular diseases and other conditions. The structural optimization of these compounds has led to enhanced activity and specificity, highlighting the importance of sulfonamide derivatives in medicinal chemistry (P. Stein et al., 1995).
Antimicrobial and Antitumor Activity
The antimicrobial and antitumor potentials of ureido-substituted benzenesulfonamides have been explored, showing promising results against specific cancer cell lines and microbial strains. These findings underscore the potential of 4-amino-N-5-isoxazolyl-benzenesulfonamide derivatives in developing novel antimicrobial and anticancer therapies (F. Pacchiano et al., 2011).
properties
IUPAC Name |
4-amino-N-(1,2-oxazol-5-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-11-15-9/h1-6,12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLLLVDWOLWLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074677 | |
Record name | Benzenesulfonamide, 4-amino-N-5-isoxazolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, 4-amino-N-5-isoxazolyl- | |
CAS RN |
7758-79-4 | |
Record name | 4-Amino-N-5-isoxazolylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7758-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Isoxazol-5-yl)sulphanilamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 4-amino-N-5-isoxazolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(isoxazol-5-yl)sulphanilamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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